molecular formula C8H7ClINO2 B8240284 1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one

1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one

Cat. No.: B8240284
M. Wt: 311.50 g/mol
InChI Key: FNPMTEWEUUBHLX-UHFFFAOYSA-N
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Description

1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one is a chemical compound with the molecular formula C8H7ClINO2 and a molecular weight of 311.5 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chlorine and iodine atoms, and an oxypropanone group. It is used as a building block in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one typically involves the reaction of 6-chloro-4-iodopyridin-3-ol with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The oxypropanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

Scientific Research Applications

1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(6-chloro-4-iodopyridin-3-yl)oxy]propan-2-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the oxypropanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(6-chloro-4-iodopyridin-3-yl)oxypropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO2/c1-5(12)4-13-7-3-11-8(9)2-6(7)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPMTEWEUUBHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CN=C(C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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